N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide, also known as CCPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用機序
N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide exerts its therapeutic effects through multiple mechanisms of action. In cancer research, N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide induces apoptosis by activating the caspase pathway and inhibits angiogenesis by blocking the VEGF signaling pathway. In inflammation research, N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide inhibits NF-κB activation by preventing the degradation of IκBα and reducing the phosphorylation of IKKα/β. In neurological research, N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide has been shown to activate the PI3K/Akt/mTOR pathway, which plays a crucial role in neuronal survival and synaptic plasticity.
Biochemical and Physiological Effects:
N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide has been shown to have various biochemical and physiological effects in animal models. In cancer research, N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide has been shown to reduce tumor volume and inhibit metastasis. In inflammation research, N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide has been shown to reduce inflammation and oxidative stress. In neurological research, N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide has been shown to improve cognitive function and reduce neuronal damage.
実験室実験の利点と制限
N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide also has some limitations, including its poor solubility in water and its limited bioavailability.
将来の方向性
There are several potential future directions for N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide research. In cancer research, further studies are needed to determine the optimal dosage and treatment duration of N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide in different types of cancer. In inflammation research, future studies could focus on the development of novel formulations of N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide with improved bioavailability. In neurological research, future studies could investigate the potential of N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide as a therapeutic agent for other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease.
合成法
N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide can be synthesized through a multi-step process involving the reaction of 2-chloro-5-nitrobenzoic acid with propionyl chloride to form 2-chloro-5-(propionylamino)benzoic acid. This intermediate is then reacted with cyclopropanecarbonyl chloride to produce N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide.
科学的研究の応用
N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has demonstrated that N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a key regulator of inflammation. In neurological research, N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
N-[2-chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-2-12(17)15-9-5-6-10(14)11(7-9)16-13(18)8-3-4-8/h2,5-8H,1,3-4H2,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRHQJMJECUUKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。